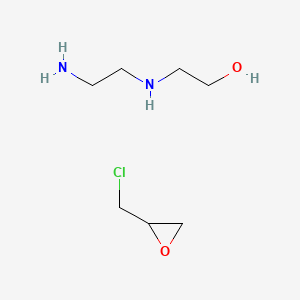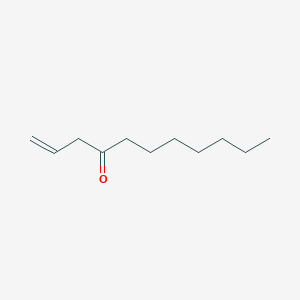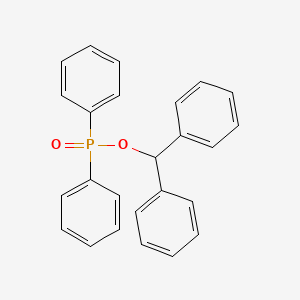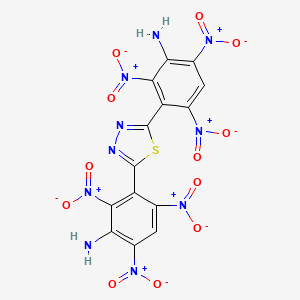
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole is a highly energetic compound known for its explosive properties. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of multiple nitro groups in its structure contributes to its high energy content and makes it a subject of interest in the field of energetic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole typically involves the nitration of 2,5-diamino-1,3,4-thiadiazole. The process can be summarized as follows:
Nitration of 2,5-diamino-1,3,4-thiadiazole: This step involves the introduction of nitro groups into the aromatic ring. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. Continuous flow reactors and automated systems are often employed to handle the hazardous nature of the reagents and products.
化学反应分析
Types of Reactions
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s energetic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiadiazole derivatives.
科学研究应用
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole has several scientific research applications, including:
Energetic Materials: Due to its high energy content, it is studied for use in explosives, propellants, and pyrotechnics.
Chemical Sensors: Its unique chemical properties make it suitable for use in sensors for detecting explosives and other hazardous materials.
Pharmaceutical Research: The compound’s structure is explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is investigated for use in advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gaseous products and the release of heat. The compound’s molecular targets and pathways are primarily related to its energetic properties and interactions with other chemical species.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but different core structure.
Hexanitrohexaazaisowurtzitane (CL-20): Another high-energy compound with a different heterocyclic core.
1,3,5-Trinitro-1,3,5-triazinane (RDX): A widely used explosive with a different nitrogen-rich structure.
Uniqueness
2,5-bis(3-Amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazole is unique due to its thiadiazole core, which imparts distinct chemical and physical properties compared to other energetic compounds. Its combination of nitro groups and heterocyclic structure makes it a valuable compound for various applications in energetic materials and beyond.
属性
CAS 编号 |
65992-13-4 |
|---|---|
分子式 |
C14H6N10O12S |
分子量 |
538.3 g/mol |
IUPAC 名称 |
3-[5-(3-amino-2,4,6-trinitrophenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H6N10O12S/c15-9-5(21(29)30)1-3(19(25)26)7(11(9)23(33)34)13-17-18-14(37-13)8-4(20(27)28)2-6(22(31)32)10(16)12(8)24(35)36/h1-2H,15-16H2 |
InChI 键 |
ZQBFPTNBHLNCEN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C2=NN=C(S2)C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
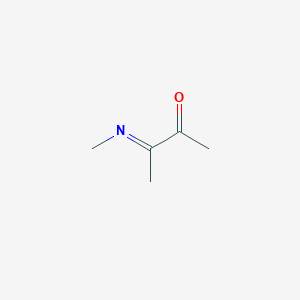


![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)

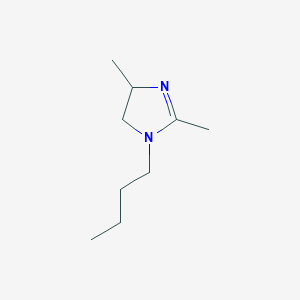
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
